molecular formula C19H21NO3 B2829851 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide CAS No. 923234-21-3

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide

Cat. No.: B2829851
CAS No.: 923234-21-3
M. Wt: 311.381
InChI Key: WGMTYMDZSFKCIN-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. Its unique structure, which includes a spirocyclic moiety and a naphthamide group, makes it an interesting subject for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthamide derivatives.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide

Uniqueness

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide stands out due to its unique combination of a spirocyclic structure and a naphthamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(17-9-5-7-14-6-1-2-8-16(14)17)20-12-15-13-22-19(23-15)10-3-4-11-19/h1-2,5-9,15H,3-4,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMTYMDZSFKCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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